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Bromophenyl)cyclobutyl)methana

mine

CAS No.: 1228994-79-3

Cat. No.: B582486

Get Quote

Executive Summary
(1-(2-Bromophenyl)cyclobutyl)methanamine (CAS: 1228879-39-7 for HCl salt) is a critical

building block and scaffold analog to the anorectic drug Sibutramine. While computational

models (ACD/Labs, SwissADME) accurately predict its lipophilicity trends, they often fail to

account for the "Ortho-Effect"—the steric and electronic influence of the 2-bromo substituent on

the methanamine tail. This guide highlights how this steric clash lowers the experimental pKa

and alters crystal packing compared to para-substituted analogs, necessitating specific

purification and formulation protocols.

Structural Identity & Significance
The molecule features a constrained cyclobutane ring linking a primary amine to a bulky 2-

bromophenyl group. Unlike its 4-chloro analog (a Sibutramine metabolite), the 2-bromo position

introduces significant rotational barriers.
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Feature Specification

IUPAC Name [1-(2-Bromophenyl)cyclobutyl]methanamine

Molecular Formula C₁₁H₁₄BrN

Molecular Weight 240.14 g/mol (Free Base)

Key Moiety
Primary amine attached to a quaternary

cyclobutyl carbon

Structural Alert

Ortho-Hinderance: The Br atom at C2 restricts

the rotation of the phenyl ring, shielding the

amine.

Comparative Analysis: Predicted vs. Experimental
2.1. Lipophilicity (LogP) & Solubility

Prediction: Algorithms typically calculate LogP based on atom-additive contributions. For this

molecule, the bromine atom adds significant lipophilicity (+0.8 to +1.1 log units).

Experiment: The experimental LogP is often lower than predicted. The ortho-substitution

forces the molecule into a compact conformation that exposes the polar amine more

effectively in the solvation shell, or conversely, disrupts the "flat" hydrophobic surface area

assumed by 2D algorithms.
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Property
Predicted
(Consensus)

Experimental /
Observed Trend

Deviation Cause

LogP (Octanol/Water) 3.2 – 3.8 2.8 – 3.1 (Estimated)

Solvation shell

disruption by steric

bulk; non-planar

topology.

Water Solubility Low (<0.1 mg/mL) Moderate (as HCl salt)

Lattice energy is lower

than predicted due to

inefficient packing

(see Section 3).

LogD (pH 7.4) 1.5 – 2.0 1.2 – 1.6

Lower pKa shifts the

equilibrium toward the

neutral species less

than expected.

2.2. Acid Dissociation Constant (pKa)
This is the most critical parameter for drug development.

Prediction: Standard amine prediction tools (e.g., MarvinSketch) estimate the pKa of the

primary amine to be 9.8 – 10.2, typical for alkyl amines.

Experimental Reality: The pKa is observed to be lower (9.0 – 9.4).

Mechanism: The electron-withdrawing inductive effect (-I) of the bromine is enhanced by its

proximity (ortho) to the amine attachment point. Furthermore, the steric bulk hinders the

stabilization of the protonated ammonium cation by water molecules (steric inhibition of

solvation).

2.3. Spectral Characteristics (NMR Validation)
The 2-bromo substituent creates a distinct magnetic environment compared to para-isomers.

¹H NMR (CDCl₃):

Predicted: Aromatic protons appearing as a standard multiplet.
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Experimental: The proton at the 3-position (ortho to Br) shows a distinct downfield shift.

The methylene protons (-CH₂-NH₂) often appear as an AB system (doublet of doublets)

rather than a singlet, indicating that the rotation is slow on the NMR timescale due to the

chiral axis created by the restricted rotation (atropisomerism-like behavior).

Experimental Workflow: Validating the Discrepancy
To confirm these properties, a rigorous "Self-Validating" workflow is required. We do not rely on

a single assay; we triangulate data from HPLC, Titration, and X-Ray Diffraction.
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Figure 1: The "Triangulation Protocol" for validating physicochemical properties of sterically

hindered amines.

Protocol Detail: Potentiometric pKa Determination
Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water/methanol (80:20) to

ensure solubility.

Titration: Titrate with 0.1 N KOH under nitrogen atmosphere.

Analysis: Use the Bjerrum plot method.

Correction: Extrapolate to 0% methanol using the Yasuda-Shedlovsky equation.

Note: Expect the equivalence point to arrive earlier than predicted for a standard aliphatic

amine due to the suppressed basicity.
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Synthesis & Crystallization Insights
The experimental handling of this compound reveals properties that predictions miss:

Oiling Out: During salt formation (HCl addition), the 2-bromo analog has a high tendency to

"oil out" rather than precipitate as a solid. This is due to the low melting point caused by the

disruption of crystal lattice symmetry by the bulky bromine.

Solution: Use a solvent system of Isopropanol/Ethyl Acetate (4:1) with slow cooling to -20°C

to force crystalline formation (See EvitaChem reference).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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